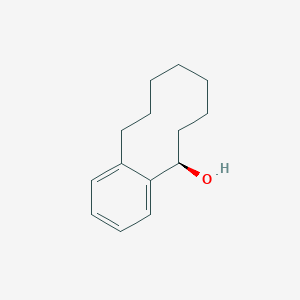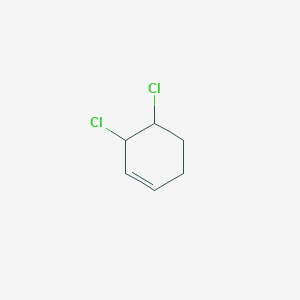
3,4-Dichlorocyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichlorocyclohexene (DCC) is a chemical compound that belongs to the group of halogenated hydrocarbons. It is used in various industries, including the pharmaceutical, agricultural, and chemical industries. DCC is a colorless liquid that is insoluble in water but soluble in organic solvents.
Mechanism Of Action
The mechanism of action of 3,4-Dichlorocyclohexene is not fully understood. However, it is believed to act by inhibiting the synthesis of certain enzymes and proteins in microorganisms and insects. 3,4-Dichlorocyclohexene can also disrupt the cell membrane of microorganisms, leading to cell death. In addition, 3,4-Dichlorocyclohexene has been found to inhibit the growth of cancer cells in vitro.
Biochemical And Physiological Effects
3,4-Dichlorocyclohexene has been found to have toxic effects on the liver, kidneys, and lungs of animals. It can also cause skin irritation and allergic reactions in humans. However, the toxic effects of 3,4-Dichlorocyclohexene depend on the dose and duration of exposure. 3,4-Dichlorocyclohexene has been found to have low acute toxicity in animals and humans.
Advantages And Limitations For Lab Experiments
3,4-Dichlorocyclohexene is a useful reagent in laboratory experiments due to its ability to react with various compounds. It is also readily available and relatively inexpensive. However, 3,4-Dichlorocyclohexene has some limitations, such as its low solubility in water and its toxic effects on living organisms.
Future Directions
There are several future directions for the research and development of 3,4-Dichlorocyclohexene. One area of research is the synthesis of new derivatives of 3,4-Dichlorocyclohexene with improved biological and pharmacological properties. Another area of research is the development of new methods for the synthesis of 3,4-Dichlorocyclohexene with higher yields and lower environmental impact. Additionally, the toxic effects of 3,4-Dichlorocyclohexene on living organisms need to be further studied to determine safe exposure levels.
Synthesis Methods
The synthesis of 3,4-Dichlorocyclohexene involves the reaction between cyclohexene and chlorine gas in the presence of a catalyst. This process is known as chlorination, which involves the addition of chlorine atoms to the double bond of the cyclohexene molecule. The reaction takes place at room temperature and atmospheric pressure. The yield of 3,4-Dichlorocyclohexene can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.
Scientific Research Applications
3,4-Dichlorocyclohexene has been extensively studied for its biological and pharmacological properties. It has been found to have antimicrobial, antifungal, and insecticidal activities. 3,4-Dichlorocyclohexene is also used as a starting material in the synthesis of various pharmaceuticals, including antihistamines, antipsychotics, and anticonvulsants. Additionally, 3,4-Dichlorocyclohexene is used in the synthesis of agrochemicals, such as herbicides and insecticides.
properties
CAS RN |
134317-91-2 |
|---|---|
Product Name |
3,4-Dichlorocyclohexene |
Molecular Formula |
C6H8Cl2 |
Molecular Weight |
151.03 g/mol |
IUPAC Name |
3,4-dichlorocyclohexene |
InChI |
InChI=1S/C6H8Cl2/c7-5-3-1-2-4-6(5)8/h1,3,5-6H,2,4H2 |
InChI Key |
XMRSWQWOEAGAPO-UHFFFAOYSA-N |
SMILES |
C1CC(C(C=C1)Cl)Cl |
Canonical SMILES |
C1CC(C(C=C1)Cl)Cl |
synonyms |
Cyclohexene, 3,4-dichloro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



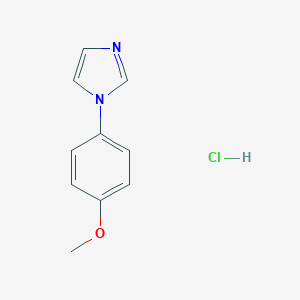
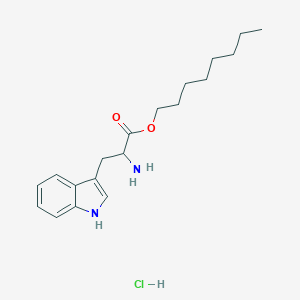
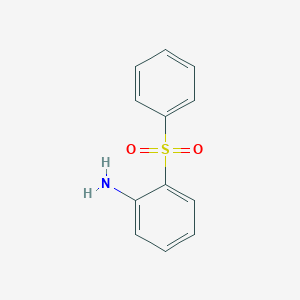
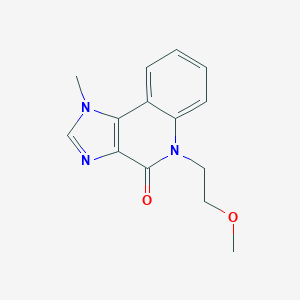


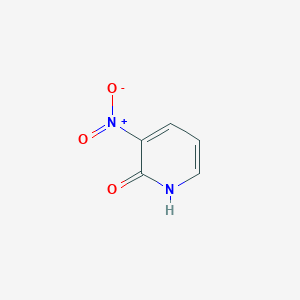
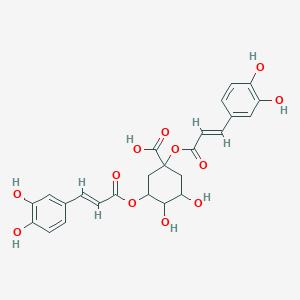

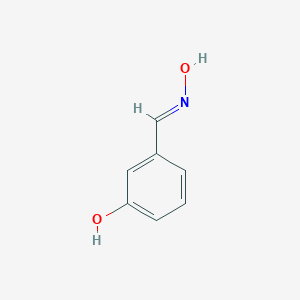


![benzhydryl (6R,7R)-3-methyl-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B160898.png)
